molecular formula C24H21NO7 B2662758 (Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1105244-13-0

(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B2662758
CAS No.: 1105244-13-0
M. Wt: 435.432
InChI Key: NDEIKQOYCWZFAT-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Coupling Reaction: The benzofuran and isoxazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the coupled product with 3-(3,4,5-trimethoxyphenyl)acrylic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of nitro or halogenated trimethoxyphenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Another tubulin polymerization inhibitor with a similar mechanism of action.

    Podophyllotoxin: A natural product that also inhibits tubulin polymerization.

    Colchicine: A well-known tubulin inhibitor used in the treatment of gout.

Uniqueness

(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is unique due to its combination of a benzofuran moiety, an isoxazole ring, and a trimethoxyphenyl group, which together enhance its stability, bioavailability, and specificity towards molecular targets. This makes it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7/c1-27-21-10-15(11-22(28-2)24(21)29-3)8-9-23(26)30-14-17-13-20(32-25-17)19-12-16-6-4-5-7-18(16)31-19/h4-13H,14H2,1-3H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIKQOYCWZFAT-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.